molecular formula C10H14ClN3O B1491746 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine CAS No. 1497966-35-4

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine

Cat. No. B1491746
CAS RN: 1497966-35-4
M. Wt: 227.69 g/mol
InChI Key: PRUCSOUIMFVHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine, also known as 6-Chloro-2-cyclopropyl-N-methoxyethylpyrimidin-4-amine, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Transformation into Pyrimidine Derivatives

6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, closely related to 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine, can be transformed into various pyrimidine derivatives. This process, which includes the reaction with amines and treatment with SOCl2-DMF, leads to the creation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines (Botta et al., 1985).

Antifungal Effects

A study on pyrimidin-amine derivatives, similar in structure to 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine, demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These compounds were synthesized by nucleophilic displacement and identified through various analytical methods (Jafar et al., 2017).

Antiangiogenic Potential

Certain synthetic compounds derived from pyrimidin-amine structures have shown promising results as antiangiogenic agents. A study utilizing molecular docking techniques revealed these compounds to have significant binding energy affinities with VEGFR-2 kinase, suggesting potential in antiangiogenic therapy (Jafar & Hussein, 2021).

Synthesis of Biologically Active Compounds

The chemical behavior of 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine related compounds has been explored for the synthesis of a variety of biologically active compounds. These include nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines, highlighting the versatility of this compound in medicinal chemistry (Farouk et al., 2021).

Anticancer Activity

Similar pyrimidin-amine derivatives have shown significant anticancer activity, both in vitro and in vivo. This points towards the potential of 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine in cancer research and therapy (Su et al., 1986).

Molluscicidal Properties

Compounds related to 6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine have been investigated for their molluscicidal properties, particularly against hosts of schistosomiasis, indicating a potential application in controlling parasitic infections (El-bayouki & Basyouni, 1988).

Scaffold for Antibacterial Agents

This compound can serve as a core structure for a new class of antibacterial agents. An optimized synthesis approach has been developed, showcasing its potential as a scaffold for creating a family of biologically active compounds (Rosen et al., 2009).

Synthesis of New Pyrimidine Derivatives

The compound has been used as a precursor for the synthesis of new pyrimidine derivatives. These compounds have been screened for inhibitory activity against various microbes, indicating diverse potential applications in microbiology and pharmacology (Jafar et al., 2013).

properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-5-4-12-9-6-8(11)13-10(14-9)7-2-3-7/h6-7H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUCSOUIMFVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 3
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine
Reactant of Route 6
6-chloro-2-cyclopropyl-N-(2-methoxyethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.